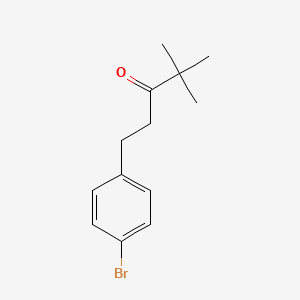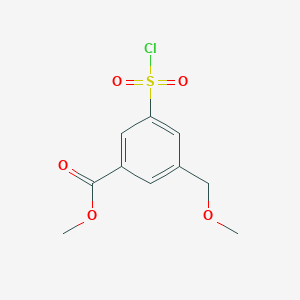![molecular formula C11H14O5S B1517947 2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid CAS No. 1155610-14-2](/img/structure/B1517947.png)
2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid
Vue d'ensemble
Description
“2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid”, also known as MPA, is a chemical compound with the molecular formula C11H14O5S . It has a molecular weight of 258.29 g/mol . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14O5S/c1-16-6-7-17(14,15)10-4-2-9(3-5-10)8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 258.29 g/mol .Applications De Recherche Scientifique
Stability and Degradation
Stability of Anticancer Agents The degradation of anticancer agents related to 2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid was explored, revealing rapid degradation in buffered solutions across various pH levels. The study elucidated the kinetic behavior and identified major degradation products, contributing to the understanding of the stability and shelf-life of these compounds in pharmaceutical contexts (Pretzer & Repta, 1987).
Polymer Chemistry
Proton Exchange Membranes for Fuel Cells Research involving the synthesis of new sulfonated side-chain grafting units led to the development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These polymers exhibited promising properties as polyelectrolyte membrane materials, showing high proton conductivity and potential applications in fuel cell technology (Kim, Robertson & Guiver, 2008).
Organic Synthesis and Catalysis
Catalyst for Pyrazole Synthesis A study introduced disulfonic acid imidazolium chloroaluminate as a new acidic and heterogeneous catalyst. This catalyst was employed for the green, simple, and efficient synthesis of certain pyrazoles, demonstrating its potential in enhancing synthetic routes in organic chemistry (Moosavi-Zare et al., 2013).
NMR Chiral Shift Reagent (S)-α-methoxyphenyl acetic acid was explored as a chiral 1H NMR shift reagent for the stereochemical analysis of sulfoxides. This research provided a method to determine both enantiomeric purity and absolute configuration of a wide variety of sulfoxides, contributing to the field of stereochemical analysis (Buist, Marecak, Holland & Brown, 1995).
Pharmacological Research
Novel Oxazol-5(4H)-ones Development Investigations into novel oxazol-5(4H)-ones revealed the synthesis of derivatives from certain acetic acids. The study assessed cytotoxicity using organisms like Artemia salina and Daphnia magna and explored antimicrobial activity against various bacterial and fungal strains, providing insights into potential pharmacological applications (Rosca, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(2-methoxyethylsulfonyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-16-6-7-17(14,15)10-4-2-9(3-5-10)8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUHKFOLNDJJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1517864.png)




![N-{2-[(2-aminophenyl)formamido]ethyl}acetamide](/img/structure/B1517872.png)




amine](/img/structure/B1517883.png)
![6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1517884.png)

